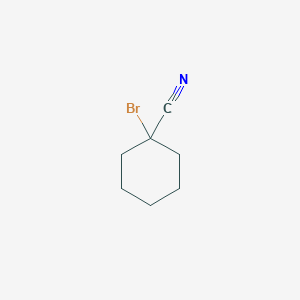
1-Bromocyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H10BrN. It is a derivative of cyclohexane, where a bromine atom and a nitrile group are attached to the same carbon atom. This compound is of interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromocyclohexane-1-carbonitrile can be synthesized through several methods:
-
Bromination of Cyclohexanone: : Cyclohexanone can be brominated using bromine in the presence of a catalyst such as phosphorus tribromide to form 1-bromocyclohexanone. This intermediate can then be converted to this compound by reaction with sodium cyanide in a nucleophilic substitution reaction.
-
Direct Bromination of Cyclohexanecarbonitrile: : Cyclohexanecarbonitrile can be directly brominated using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
1-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different substituted cyclohexane derivatives.
-
Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Oxidation: : The compound can undergo oxidation reactions, where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Reduction: Cyclohexylamine.
Oxidation: Cyclohexanecarboxylic acid.
科学研究应用
1-Bromocyclohexane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to bioactive molecules.
Material Science: It is used in the preparation of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
作用机制
The mechanism of action of 1-bromocyclohexane-1-carbonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-Bromocyclohexane-1-carbonitrile can be compared with other similar compounds such as:
1-Chlorocyclohexane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Cyclohexanecarbonitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
1-Bromocyclohexane: Lacks the nitrile group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its dual functional groups (bromine and nitrile), which provide a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
1-bromocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHEJNVYJXXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676132-35-7 |
Source


|
| Record name | 1-bromocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

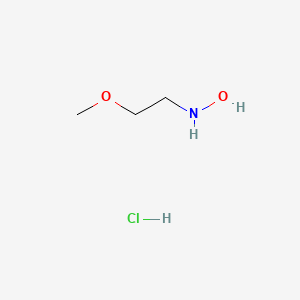
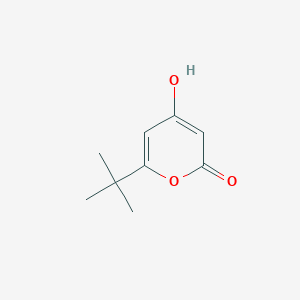
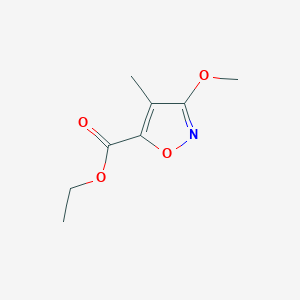
![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)
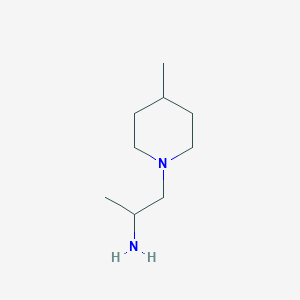

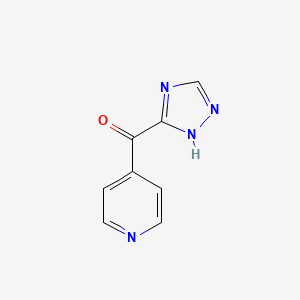
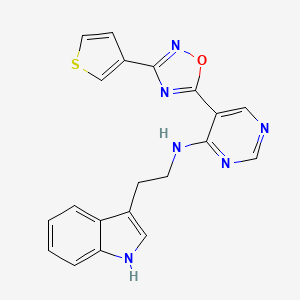
![[(2,4-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2562961.png)
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
![N-{4-[(adamantan-1-yl)carbamoyl]phenyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2562964.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2562966.png)

